Gas-Phase Relative Free Energy of alpha-L-Fructofuranose vs. beta-L-Fructofuranose (Class-level Inference)
High-level computational studies on D-fructofuranose, the enantiomer of alpha-L-fructofuranose, provide a class-level inference for relative free energy differences between anomers. A large-scale second-order perturbation theory study found that among fructofuranose conformers, a pair of (3T2) α- and (E3) β-anomers were the lowest free energy species. At the G4 theory level, the more favorable α-anomer lies 12 kJ/mol above the global minimum (a β-pyranose) [1]. This indicates a measurable energetic difference between the alpha and beta furanose forms. While this data is for the D-enantiomer, the energy difference between anomers is a fundamental property of the furanose ring system and is expected to be mirrored in the L-series due to symmetry, providing a quantitative basis for understanding the distinct thermodynamic profile of the alpha-L-fructofuranose anomer compared to its beta counterpart.
| Evidence Dimension | Relative Gibbs Free Energy (Gas Phase) |
|---|---|
| Target Compound Data | α-D-fructofuranose (enantiomer): 12 kJ/mol above global minimum (β-pyranose) |
| Comparator Or Baseline | β-D-fructofuranose (enantiomer): Not directly compared as a value; α-anomer is stated to be the more favorable furanose anomer |
| Quantified Difference | α-anomer is more stable than β-anomer among furanose forms; energy difference from global minimum is 12 kJ/mol |
| Conditions | Gas-phase, G4 composite theory level calculations |
Why This Matters
This quantifies the distinct thermodynamic profile of the alpha-furanose anomer, a key factor for understanding its stability and behavior in gas-phase or non-aqueous chemical processes, and provides a foundational parameter for computational modeling of this specific compound.
- [1] Szczepaniak, M. et al. Cyclic and Acyclic Fructose Conformers in the Gas Phase: A Large-Scale Second-Order Perturbation Theory Study. https://www.academia.edu/91185336/ View Source
